4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide
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Overview
Description
4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(4-methylpyridine-2-carbonyl)cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide stands out due to its unique combination of an ethyl group, a pyridine ring, and a cyclohexyl moiety. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
644980-49-4 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-9-18(10-8-17)21(26)24-22(12-5-4-6-13-22)20(25)19-15-16(2)11-14-23-19/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,26) |
InChI Key |
SXLKGSGGMZNMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=NC=CC(=C3)C |
Origin of Product |
United States |
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